![molecular formula C13H23NO8P2 B1668511 [1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid CAS No. 158859-42-8](/img/structure/B1668511.png)

[1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid

Übersicht

Beschreibung

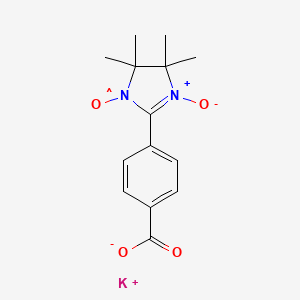

“[1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid” is a type of phosphonate, which are stable analogs of phosphates and pyrophosphates characterized by one and two carbon–phosphorus bonds . Phosphonates and bisphosphonates, especially those with hydroxy and amino substitutes, are of interest in medicinal and industrial chemistry . They have distinct physical, chemical, biological, therapeutic, and toxicological characteristics .

Synthesis Analysis

The synthesis of phosphonates and bisphosphonates involves different substitutions on the carbon atom connected to phosphorus . Dialkyl or aryl esters of phosphonate and bisphosphonate compounds undergo the hydrolysis process readily, providing valuable materials with wide applications in pharmaceutical and agriculture .Molecular Structure Analysis

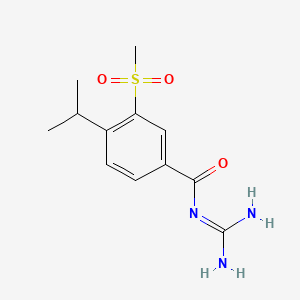

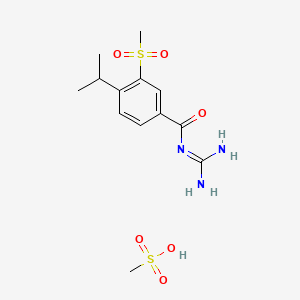

The molecular formula of “[1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid” is C13H23NO8P2 . It has an average mass of 383.271 Da and a monoisotopic mass of 383.089874 Da .Chemical Reactions Analysis

Phosphonates and bisphosphonates are stable analogs of phosphates and pyrophosphates . The replacement of the P-O bond with the P-C bond increases their chemical and enzymatic stability . They are effective in medicinal and industrial chemistry .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- One-Pot Synthesis Method : A one-pot procedure for synthesizing 1-hydroxy-1,1-bis(phosphonic acid)s, including compounds similar to 1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid, has been developed. This method efficiently synthesizes well-known bis(phosphonate)s without additional steps for amine function protection/deprotection (Egorov et al., 2011).

Chemical Properties and Interactions

- NMR Spectroscopy Analysis : Research on the proton NMR data of similar hydroxy bis(phosphonate)s provides insights into the structural characteristics and potential chemical behavior of these compounds (Chruszcz et al., 2003).

- Phosphonic Acid-Phosphate Analogy : Phosphonic acids, including those similar to 1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid, are used in various applications due to their structural similarity to phosphates. This includes uses in bioactive properties, bone targeting, and the design of hybrid materials (Sevrain et al., 2017).

Biological and Medical Applications

- Enzyme Interaction Studies : Investigations into compounds with structural similarities have been conducted to understand their interactions with enzymes, providing a foundation for understanding potential biological applications (Gąsowska et al., 2002).

- Biodegradation Pathways : Research on the biodegradation pathways of functionally related propylphosphonic acids can offer insights into the environmental impact and decomposition mechanisms of 1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid (Pallitsch et al., 2017).

Eigenschaften

IUPAC Name |

[1-hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO8P2/c1-14(9-5-11-22-12-6-3-2-4-7-12)10-8-13(15,23(16,17)18)24(19,20)21/h2-4,6-7,15H,5,8-11H2,1H3,(H2,16,17,18)(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMGFLAYDQSOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCOC1=CC=CC=C1)CCC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166533 | |

| Record name | Cgp 47072 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid | |

CAS RN |

158859-42-8 | |

| Record name | Cgp 47072 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158859428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cgp 47072 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.